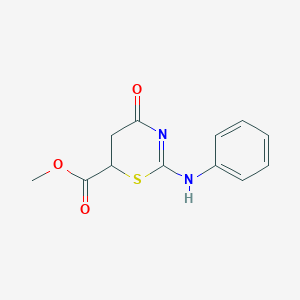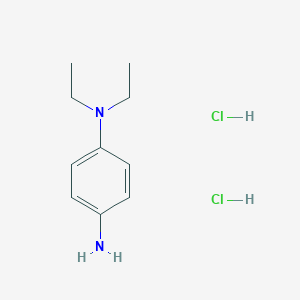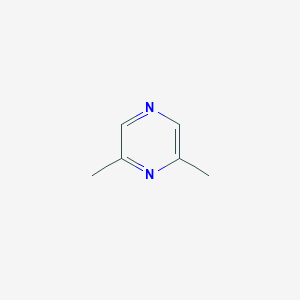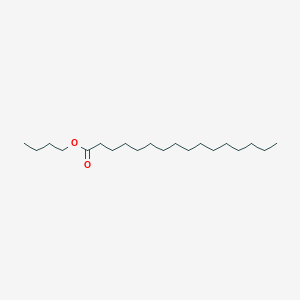
パルミチン酸ブチル
概要
説明
Butyl palmitate, also known as butyl hexadecanoate, is an ester derived from the reaction between butanol and palmitic acid. It is a colorless to pale yellow liquid with a faint, pleasant odor. This compound is commonly used in the cosmetic and personal care industry due to its emollient properties, which help to soften and smooth the skin.
科学的研究の応用
有機相変化材料
パルミチン酸ブチルは、有機相変化材料として合成および特性評価が行われています . これは、PAとのn-ブタノールによるエステル化反応で使用されてきました . 相転移温度と潜熱は12.6°Cと127.1 J g −1であり、食品、医薬品、バイオメディカルなど、低温分野での使用に適しています .
熱エネルギー貯蔵
パルミチン酸ブチルの熱伝導率は、他の脂肪酸エステルよりもわずかに高いです . 潜熱熱エネルギーシステムの用途において、優れた熱信頼性と高い熱エネルギー貯蔵能力を持っています . これは、熱エネルギー貯蔵用途の適格な候補となります。
エネルギー利用
パルミチン酸ブチルは、相変化プロセス中に環境から熱エネルギーを吸収し、環境に熱エネルギーを放出することができます . この特性により、エネルギー利用と経済的利益を向上させる効果的な手段となります .
太陽熱温水器
パルミチン酸ブチルは、太陽熱温水器に適用されています . 高いエネルギー貯蔵密度と繰り返し利用特性により、これらのシステムに適した材料となります .
建築物および空調システム
作用機序
Target of Action
Butyl palmitate, a type of ester compound, is commonly used in various cosmetic and personal care products as a conditioning agent, emollient, or fragrance . It can also be used as a solvent or lubricant in various industrial applications . The primary targets of butyl palmitate are the skin and hair where it provides moisturizing effects and improves texture.
Mode of Action
Butyl palmitate works by creating a barrier on the skin’s surface, which helps to reduce water loss and keep the skin hydrated. It also gives a smooth and soft appearance to the skin and hair . In industrial applications, butyl palmitate acts as a lubricant, reducing friction between surfaces, and as a solvent, helping to dissolve other substances.
Biochemical Pathways
Butyl palmitate is synthesized through an esterification reaction of palmitic acid with n-butanol . This process results in the formation of an ester bond, with the disappearance of the hydroxyl group from n-butanol and the carboxyl group from palmitic acid Palmitic acid, a component of butyl palmitate, plays a crucial role in various physiological activities, including membrane physical properties, protein palmitoylation, and biosynthesis of palmitoylethanolamide (pea) .
Result of Action
The application of butyl palmitate results in improved skin hydration and texture, due to its emollient properties . It also imparts a smooth and soft appearance to the hair . In industrial applications, it can reduce friction between surfaces and help dissolve other substances.
生化学分析
Biochemical Properties
Butyl palmitate is synthesized through the esterification reaction of palmitic acid with n-butanol . The 1H nuclear magnetic resonance and Fourier transform infrared illustrated that the hydroxyl group and carboxyl group disappeared, and the ester bond appeared after the reaction, explaining that butyl palmitate was successfully fabricated .
Cellular Effects
Palmitic acid, the parent compound of butyl palmitate, has been shown to have significant effects on various types of cells and cellular processes. For instance, palmitic acid is known to induce endoplasmic reticulum (ER) stress and autophagy . In hypothalamic cells, palmitic acid has been shown to decrease ER stress by inhibiting ER-phagy under starvation conditions .
Molecular Mechanism
The molecular mechanism of butyl palmitate is primarily through its role as an ester compound. It is synthesized by the esterification reaction of palmitic acid with n-butanol . The reaction results in the formation of an ester bond, which is crucial for the function of butyl palmitate .
Temporal Effects in Laboratory Settings
In laboratory settings, butyl palmitate has been shown to have great thermal stability during the phase change process . The thermal conductivity of butyl palmitate was found to be slightly higher than other fatty acid esters, and the 500 thermal cycles test results indicated that it had excellent thermal reliability .
Metabolic Pathways
Butyl palmitate is involved in the metabolic pathway of esterification, where it is synthesized from palmitic acid and n-butanol . Palmitic acid, the parent compound of butyl palmitate, is the most common saturated fatty acid in the human body and can be provided in the diet or synthesized endogenously via de novo lipogenesis .
Subcellular Localization
Palmitic acid, the parent compound of butyl palmitate, is known to play a crucial role in protein palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .
準備方法
Synthetic Routes and Reaction Conditions: Butyl palmitate is synthesized through an esterification reaction between palmitic acid and butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C15H31COOH+C4H9OH→C15H31COOC4H9
特性
IUPAC Name |
butyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYJVQDYLFAUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059395 | |
| Record name | Hexadecanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid or solid with a pleasant fruity odor; mp = 17 deg C; [Chem Service MSDS], Liquid | |
| Record name | Hexadecanoic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000172 [mmHg] | |
| Record name | Hexadecanoic acid, butyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-06-8 | |
| Record name | Butyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL PALMITATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUQ37A5I26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
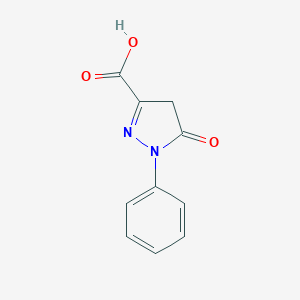
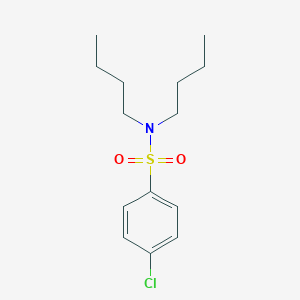
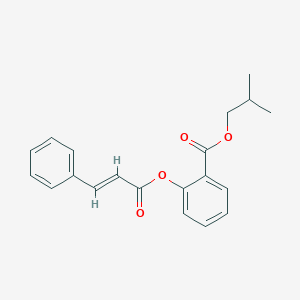
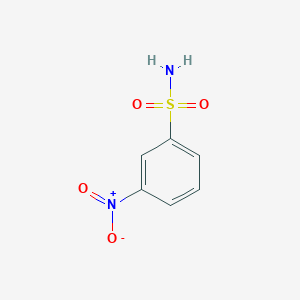

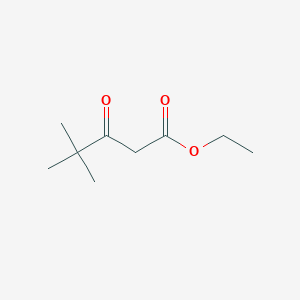
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
